![molecular formula C22H19N3OS B2954335 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243048-91-0](/img/structure/B2954335.png)
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is an intricate chemical compound belonging to the class of heterocyclic organic compounds This compound is characterized by a combination of thienopyrimidinone and isoquinoline moieties, which contribute to its unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves a multi-step reaction sequence. One common approach includes the cyclization of appropriate thieno[3,2-d]pyrimidine precursors with isoquinoline derivatives.
The detailed reaction conditions often involve:
Temperature: : Usually maintained between 50-100°C.
Solvents: : Common solvents include dichloromethane (DCM), dimethyl sulfoxide (DMSO), or ethanol.
Catalysts: : Lewis acids like AlCl3 or bases like NaOH might be employed depending on the specific reaction step.
Industrial Production Methods
Industrial-scale production of this compound generally leverages batch or flow chemistry techniques to ensure high yields and purity. Optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors can significantly enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo several types of reactions, including:
Oxidation: : Can be oxidized using reagents like hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : Reduction can occur with agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: : Conducted typically in acetic acid or DMSO, at ambient to elevated temperatures.
Reduction: : Often done in alcohol solvents like methanol or ethanol under inert atmosphere.
Substitution: : Solvents such as acetone or DMF might be used with catalysts like Pd/C for hydrogenation reactions.
Major Products
The major products from these reactions will vary, but common outcomes include hydroxylated, reduced, or substituted derivatives maintaining the core structure.
科学研究应用
Chemistry
In synthetic organic chemistry, it serves as a precursor for various heterocyclic compounds, enabling the exploration of novel chemical spaces.
Biology
Biologically, this compound can be investigated for its interaction with biological macromolecules, offering insights into enzyme inhibition or receptor binding studies.
Medicine
In medicinal chemistry, the compound holds potential as a lead structure for developing new drugs, particularly targeting conditions that involve receptor-mediated pathways or enzymatic processes.
Industry
Industrially, materials science applications could include its use as a component in organic electronics or as a building block for specialty polymers with advanced properties.
作用机制
The precise mechanism by which 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects is highly dependent on the context of its use.
Molecular Targets: : Potential molecular targets include kinases, G-protein coupled receptors, or ion channels.
Pathways Involved: : It may interfere with signal transduction pathways such as MAPK or PI3K/AKT, influencing cellular processes like proliferation, apoptosis, or differentiation.
相似化合物的比较
When comparing 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one with structurally similar compounds, its unique isoquinoline-thieno[3,2-d]pyrimidine scaffold stands out.
Similar Compounds
Isoquinoline Derivatives: : Often used in the synthesis of various alkaloids and pharmaceuticals.
Thieno[3,2-d]pyrimidine Compounds: : Known for their roles as kinase inhibitors or antiviral agents.
Phenyl-substituted Pyrimidines: : Display a wide range of biological activities, including anti-cancer and anti-inflammatory properties.
This compound's combination of these frameworks suggests unique binding affinities and functional properties, making it a significant candidate for further research and application across multiple scientific domains.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-14-5-4-8-16(11-14)18-13-27-20-19(18)23-22(24-21(20)26)25-10-9-15-6-2-3-7-17(15)12-25/h2-8,11,13H,9-10,12H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQETTWZYCBEFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2954253.png)
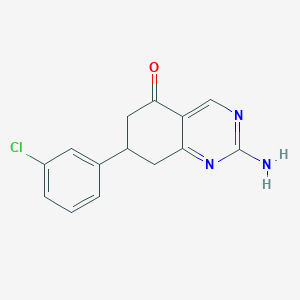
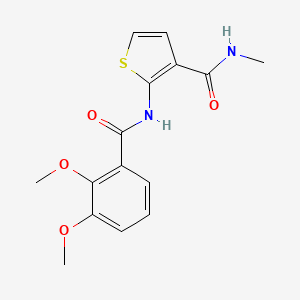
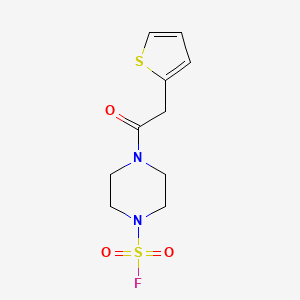
![8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2954261.png)
![3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2954263.png)
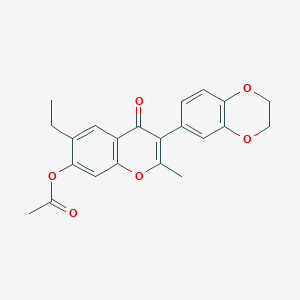
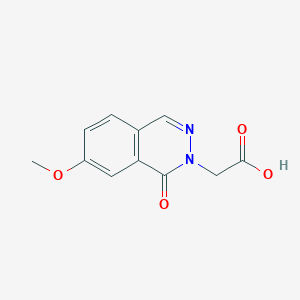
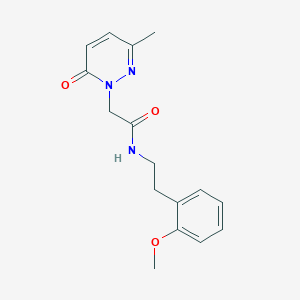
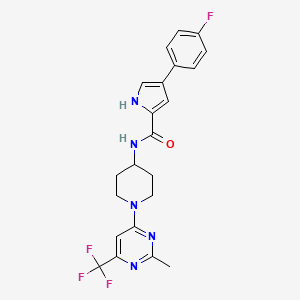
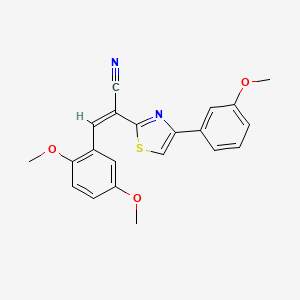
![tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate](/img/new.no-structure.jpg)
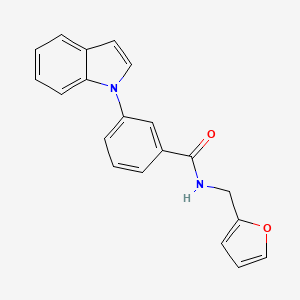
![2-(3-(Dimethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2954274.png)
